molecular formula C10H8Cl2O4 B12733846 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 81008-10-8

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No.: B12733846
CAS No.: 81008-10-8
M. Wt: 263.07 g/mol
InChI Key: OROLZPSONMCIED-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, a keto group, and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with suitable reagents to introduce the keto and hydroxybutanoic acid functionalities. One common method involves the use of a Grignard reagent followed by oxidation and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenyl ring structure but different functional groups.

    2,4-Dichlorophenylacetic acid: Another compound with a similar phenyl ring but lacking the keto and hydroxybutanoic acid functionalities.

Uniqueness

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

81008-10-8

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3,9,14H,4H2,(H,15,16)

InChI Key

OROLZPSONMCIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(C(=O)O)O

Origin of Product

United States

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